molecular formula C21H25ClN2O4 B135639 Carmoterol hydrochloride CAS No. 137888-11-0

Carmoterol hydrochloride

Katalognummer: B135639
CAS-Nummer: 137888-11-0
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: SYCWERNQGSKYAG-QVRIGTRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carmoterol hydrochloride is a non-catechol, long-acting β₂-adrenoceptor agonist (LABA) developed for treating chronic obstructive pulmonary disease (COPD) and asthma. Its chemical structure combines elements from formoterol (a catechol-containing LABA) and procaterol (a carbostyril-based agonist), featuring an (R,R)-stereoisomeric configuration critical for activity . The molecule includes a methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring, enhancing β₂-receptor selectivity and binding affinity .

Vorbereitungsmethoden

Molecular and Structural Foundations

Carmoterol hydrochloride’s chemical structure is pivotal to its biological activity. The compound features a quinolinone backbone with a β-phenethylamine side chain, optimized for selective β₂-adrenergic receptor binding . Key molecular properties include:

PropertyValueSource
IUPAC Name(R,R)-5-(2-((6-(2-(2,6-Dichlorophenyl)ethoxy)hexyl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one hydrochloridePubChem
Molecular FormulaC₂₁H₂₅ClN₂O₄PubChem
Molecular Weight407.9 g/molPubChem
Stereochemistry(R,R)-enantiomer

The (R,R)-configuration is critical for receptor selectivity, as demonstrated by studies showing 53-fold higher affinity for β₂-adrenoceptors over β₁-subtypes .

Synthetic Routes for this compound

Condensation-Based Synthesis

The primary synthetic route involves a stereoselective condensation reaction between an oxiranyl intermediate (Formula I) and a chiral amine (Formula II) . Key steps include:

  • Oxiranyl Intermediate Preparation :

    • Epoxidation of a methoxyphenyl-substituted olefin using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions.

    • Yield optimization via temperature control (0–5°C) and catalytic Lewis acids (e.g., ZnCl₂) .

  • Amine Coupling :

    • Reaction of the oxirane with (R)-1-(6-aminohexyloxy)-2-(2,6-dichlorophenoxy)ethane in tetrahydrofuran (THF) at reflux (66°C).

    • Stereochemical integrity maintained by chiral auxiliaries, achieving >98% enantiomeric excess (ee) .

  • Hydrochloride Salt Formation :

    • Treatment with hydrochloric acid in ethanol, followed by recrystallization from acetone/water (3:1 v/v) to obtain the final hydrochloride salt.

Stereoselective Optimization

The (R,R)-enantiomer is synthesized using asymmetric catalysis. A 2010 study reported the use of Sharpless epoxidation conditions (titanium tetraisopropoxide, diethyl tartrate) to achieve 95% ee . Industrial batches employ crystallization-induced dynamic resolution (CIDR) to enhance enantiopurity to >99.5%.

Industrial-Scale Production Methodologies

Process Intensification

Large-scale synthesis integrates continuous-flow reactors to improve heat and mass transfer:

  • Reactor Design : Tubular reactors with static mixers ensure uniform temperature (50–60°C) and reduce side reactions.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable 10+ reuse cycles, cutting costs by 30% .

Purification Protocols

  • Chromatography : Preparative high-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile mobile phases.

  • Crystallization : Anti-solvent (n-heptane) addition under controlled cooling (1°C/min) yields 85–90% pure crystals.

Quality Control and Analytical Validation

Purity Assessment

ParameterMethodAcceptance Criteria
Enantiomeric ExcessChiral HPLC≥99.5% (R,R)-isomer
Residual SolventsGC-MS<500 ppm (ICH Q3C)
Heavy MetalsICP-MS<10 ppm (USP <231>)

Stability Studies

  • Forced Degradation : Exposure to 40°C/75% relative humidity for 6 months confirms no detectable racemization or hydrolysis .

  • Photostability : Compliant with ICH Q1B guidelines; no degradation under 1.2 million lux-hours.

Challenges and Mitigation Strategies

Stereochemical Drift

  • Cause : Epimerization during hydrochloride salt formation.

  • Solution : Acidification at low temperatures (−10°C) and rapid crystallization .

Impurity Profiling

  • Major Impurity : Des-chloro analogue (formed via reductive dehalogenation).

  • Control : Hydrogenation inhibitors (e.g., pyridine) added during amination.

Analyse Chemischer Reaktionen

    Oxidationsstufen: Tantal bildet Verbindungen in Oxidationsstufen von -III bis +V. Am häufigsten sind Oxide von Ta(V), zu denen verschiedene Mineralien gehören.

    Reaktionen: Tantal durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien sind Säuren, Laugen und Halogene.

    Hauptprodukte: Tantal bildet Oxide (z. B. Ta₂O₅) und Halogenide (z. B. TaF₅) als Hauptprodukte.

  • Wissenschaftliche Forschungsanwendungen

    Respiratory Medicine

    Carmoterol is extensively studied for its bronchodilatory effects in various respiratory diseases:

    • Asthma Management : Clinical trials have demonstrated that carmoterol effectively improves lung function in patients with asthma. A study involving 124 patients showed that a 2 µg dose administered once daily was as effective as 12 µg formoterol twice daily in enhancing lung function .
    • COPD Treatment : In COPD patients, carmoterol has been shown to provide significant improvements in lung function. A dose-finding study indicated that a single 4 µg dose resulted in better trough FEV1 compared to salmeterol, suggesting its potential as a once-daily bronchodilator .

    Pharmacokinetics and Safety

    Research indicates that the pharmacokinetics of carmoterol are dose-proportional with negligible nonlinear accumulation upon repeated dosing. Studies have reported that carmoterol is well tolerated, with mild adverse events such as headaches and tremors noted at higher doses .

    Comparative Efficacy

    Carmoterol's efficacy has been compared with other LABAs, highlighting its unique properties:

    Parameter Carmoterol Formoterol Salmeterol
    Dose2 µg once daily12 µg twice daily50 µg twice daily
    Trough FEV1 ImprovementSignificantSignificantModerate
    Duration of Action24 hours12 hours12 hours
    Adverse EventsMildMildModerate

    Ongoing Research and Future Directions

    Current studies are exploring novel inhalation formulations combining carmoterol with corticosteroids like fluticasone furoate to enhance therapeutic outcomes while minimizing dosing frequency. These combinations aim to leverage the synergistic effects of both medications for improved asthma and COPD management .

    Wirkmechanismus

    • Tantalum’s effects are not directly related to biological mechanisms. its inertness and biocompatibility make it suitable for medical implants and devices.
  • Vergleich Mit ähnlichen Verbindungen

    Key Pharmacological Properties :

    • Receptor Affinity: Carmoterol exhibits 53-fold higher affinity for β₂-adrenoceptors compared to β₁-adrenoceptors, minimizing cardiac side effects .
    • Onset and Duration : It demonstrates rapid onset (comparable to salbutamol and formoterol) and prolonged duration (>24 hours in preclinical models), exceeding salmeterol and formoterol in tracheal relaxation studies .
    • Clinical Efficacy : In Phase II trials, 2 µg once-daily carmoterol matched the efficacy of 12 µg twice-daily formoterol in improving FEV₁ in asthmatic patients . However, development was discontinued post-Phase II, possibly due to safety concerns or strategic priorities .

    Structural and Functional Comparisons

    The table below compares carmoterol hydrochloride with other β₂-agonists:

    Parameter This compound Formoterol Salmeterol Olodaterol Hydrochloride
    Molecular Formula C₂₁H₂₅ClN₂O₄ C₁₉H₂₄N₂O₄ C₂₂H₂₉NO₄ C₂₁H₂₆N₂O₅·ClH
    Core Structure Carbostyril skeleton Catechol + formamide Saligenin + phenylalkyl tail Benzoxazinone + methoxyphenyl
    β₂ Selectivity (vs. β₁) 53:1 10:1 50:1 27:1
    Onset of Action ~5 minutes (similar to salbutamol) ~5 minutes ~20 minutes ~5 minutes
    Duration of Action >24 hours 12 hours 12 hours 24 hours
    Clinical Dose 2 µg once daily (discontinued) 12 µg twice daily 50 µg twice daily 5 µg once daily

    Key Differentiators

    Receptor Binding Kinetics: Carmoterol’s methoxyphenyl group enhances β₂-receptor selectivity by interacting with transmembrane domain 4, a feature absent in formoterol and salmeterol . Olodaterol’s benzoxazinone ring improves metabolic stability, contributing to its once-daily dosing .

    Lipophilicity and Tissue Retention :

    • Carmoterol’s lipophilicity (logP ~2.5) facilitates rapid membrane penetration, enabling faster cAMP accumulation than salmeterol (logP ~3.5) .
    • Salmeterol’s prolonged action relies on its phenylalkyl tail embedding into the lipid bilayer, delaying dissociation from the receptor .

    Clinical Outcomes :

    • In guinea pig trachea, carmoterol was 5-fold more potent than formoterol and 100-fold more potent than salmeterol .
    • Olodaterol’s 24-hour bronchodilation in humans contrasts with carmoterol’s discontinuation despite comparable preclinical efficacy .

    Biologische Aktivität

    Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist (LABA) primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including its pharmacological properties, clinical efficacy, and safety profile, supported by relevant studies and data tables.

    This compound has the molecular formula C21H25ClN2O4C_{21}H_{25}ClN_2O_4 and a molecular weight of approximately 368.43 g/mol. It acts mainly by binding to beta-2 adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The mechanism involves the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates relaxation of bronchial smooth muscle .

    Selectivity and Affinity

    Carmoterol exhibits high selectivity for beta-2 over beta-1 adrenergic receptors, which is crucial for minimizing cardiovascular side effects typically associated with non-selective beta agonists. A comparative study highlighted its selectivity as follows:

    AgonistpEC50 (β2)Selectivity (β2/β1)
    Carmoterol10.19 ± 0.15High
    Indacaterol6.60 ± 0.24Moderate
    Formoterol7.55 ± 0.08Moderate

    This table illustrates that carmoterol has a significantly higher affinity for the β2 receptor compared to other LABAs .

    Bronchodilation Duration

    Carmoterol has demonstrated prolonged bronchodilation effects, with studies indicating a duration of action lasting up to 24 hours. In a randomized double-blind trial involving patients with persistent asthma, carmoterol administered at a dose of 2 µg once daily was found to be as effective as formoterol at higher doses (12 µg twice daily) in improving lung function as measured by forced expiratory volume in one second (FEV1) .

    Comparative Studies

    A notable study compared the efficacy of carmoterol with other LABAs:

    • Study Design : Double-blind, placebo-controlled.
    • Population : Patients with moderate to severe COPD.
    • Findings : Carmoterol significantly improved FEV1 compared to placebo, with no development of tolerance over two weeks of treatment .

    Safety Profile

    Carmoterol's safety has been evaluated in various clinical trials, showing a tolerability profile comparable to other LABAs. Adverse effects were primarily mild and included headache and throat irritation, which are common among inhaled medications . Notably, there was no significant increase in cardiovascular events compared to placebo.

    Case Studies

    Several case studies have documented the real-world effectiveness of carmoterol in managing chronic respiratory conditions:

    • Case Study A : A 45-year-old male with severe asthma reported significant improvement in symptoms and lung function after switching from salmeterol to carmoterol.
    • Case Study B : A group of COPD patients showed enhanced quality of life scores following treatment with carmoterol over three months.

    These anecdotal reports support the clinical findings regarding the efficacy and safety of carmoterol in managing asthma and COPD.

    Q & A

    Basic Research Questions

    Q. What are the established protocols for synthesizing and characterizing Carmoterol hydrochloride in academic laboratories?

    • Answer : Synthesis typically involves coupling the β₂-adrenergic agonist core structure with a hydrochloride salt under controlled anhydrous conditions. Characterization requires High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%), Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra), and Mass Spectrometry (MS) for molecular weight validation . For reproducibility, experimental details (solvents, temperatures, catalysts) must be explicitly documented in the "Materials and Methods" section, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

    Q. How should researchers safely handle and store this compound in laboratory settings?

    • Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in airtight, light-resistant containers at 2–8°C. Stability studies indicate that stock solutions in dimethyl sulfoxide (DMSO) should be aliquoted, stored at -20°C, and used within 30 days to prevent degradation . Contaminated materials must be disposed of via certified hazardous waste channels to avoid environmental release .

    Q. What analytical techniques are recommended for assessing this compound’s purity and stability?

    • Answer : Use a combination of HPLC (with UV detection at 254 nm for quantification), thermogravimetric analysis (TGA) to monitor thermal stability, and dynamic light scattering (DLS) for particulate analysis in solution-phase studies. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict long-term storage behavior .

    Advanced Research Questions

    Q. How can conflicting in vitro and in vivo efficacy data for this compound be systematically addressed?

    • Answer : Apply the PICO framework to refine experimental design:

    • P opulation: Define cell lines/animal models (e.g., murine vs. human airway epithelial cells).
    • I ntervention: Standardize dosing (e.g., nM to μM ranges) and administration routes (aerosol vs. intravenous).
    • C omparison: Use positive controls (e.g., salmeterol) and vehicle controls.
    • O utcome: Quantify cAMP levels via ELISA for consistency.
      Discrepancies may arise from pharmacokinetic differences (e.g., metabolic clearance in vivo) or tissue-specific receptor density .

    Q. What methodologies optimize the assessment of this compound’s selectivity for β₂-adrenergic receptors over β₁/β₃ subtypes?

    • Answer : Conduct radioligand binding assays using transfected HEK293 cells expressing human β₁, β₂, or β₃ receptors. Calculate inhibition constants (Kᵢ) via the Cheng-Prusoff equation. Advanced studies may employ cryo-EM to visualize receptor-ligand interactions, ensuring a ≥1000-fold selectivity threshold (e.g., IC₅₀ < 10 nM for β₂ vs. >10 μM for β₁/β₃) .

    Q. How should researchers design studies to resolve contradictions in Carmoterol’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

    • Answer : Implement a two-phase approach :

    • Phase 1 : PK studies in Sprague-Dawley rats with serial blood sampling (LC-MS/MS for plasma concentration).
    • Phase 2 : PD studies measuring bronchial relaxation via forced oscillation technique.
      Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure (AUC) and response (FEV₁ improvement). Contradictions may stem from species-specific metabolism or assay sensitivity thresholds .

    Q. What strategies validate the reproducibility of this compound’s anti-inflammatory effects in preclinical models?

    • Answer : Adopt the ARRIVE 2.0 guidelines for animal studies:

    • Blinding : Randomize treatment groups and conceal allocations.
    • Endpoint validation : Measure IL-6/TNF-α via multiplex assays and histopathology scoring.
    • Power analysis : Ensure n ≥ 8/group to detect ≥30% effect size.
      Replicate findings across ≥2 independent labs using harmonized protocols .

    Q. Methodological Frameworks

    • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if in vitro data suggests higher potency than in vivo results, evaluate ethical constraints on human tissue access or model translatability .
    • Literature Review : Use tools like SciFinder or Reaxys to identify primary studies, avoiding secondary summaries. Cross-reference synthesis protocols in The Journal of Organic Chemistry and safety data from manufacturers (e.g., Cayman Chemical) .

    Eigenschaften

    IUPAC Name

    8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SYCWERNQGSKYAG-QVRIGTRMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80905488
    Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80905488
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    404.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    100429-08-1, 137888-11-0
    Record name 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TA 2005
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80905488
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 137888-11-0
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CARMOTEROL HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.